4-Pentyn-1-ol,2-aminobenzoate(9CI)
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Overview
Description
4-Pentyn-1-ol,2-aminobenzoate(9CI) is a chemical compound with the molecular formula C12H13NO2. It is known for its unique structure, which combines an alkyne group (4-pentyn-1-ol) with an aminobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyn-1-ol,2-aminobenzoate(9CI) typically involves the esterification of 4-pentyn-1-ol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Pentyn-1-ol,2-aminobenzoate(9CI) can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4-Pentyn-1-ol,2-aminobenzoate(9CI) has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentyn-1-ol,2-aminobenzoate(9CI) involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
4-Pentyn-1-ol: Shares the alkyne group but lacks the aminobenzoate moiety.
2-Aminobenzoic Acid: Contains the aminobenzoate group but lacks the alkyne group.
Propargyl Alcohol: Similar alkyne functionality but with a simpler structure.
Uniqueness: 4-Pentyn-1-ol,2-aminobenzoate(9CI) is unique due to its combination of an alkyne group and an aminobenzoate group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
pent-4-ynyl 2-aminobenzoate |
InChI |
InChI=1S/C12H13NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h1,4-5,7-8H,3,6,9,13H2 |
InChI Key |
XEMAJZODYROLDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
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